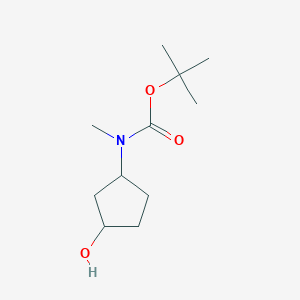

tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate

Description

tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate is a carbamate derivative featuring a cyclopentane ring substituted with a hydroxyl group at the 3-position and a methyl group. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl N-(3-hydroxycyclopentyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREITKHLXHZJEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a cyclopentyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate undergoes various chemical reactions, including:

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of carbonyl derivatives.

Reduction: Regeneration of hydroxy derivatives.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in peptide synthesis and other organic transformations .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate for various biochemical assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role as a prodrug or a pharmacologically active compound .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carbamate moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Stereochemical Variants

Evidence highlights the significance of stereochemistry in tert-butyl carbamates. For example:

- tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS 154737-89-0) and tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS 167465-99-8) differ in hydroxyl group orientation, impacting their interactions with biological targets. Such stereoisomers are synthesized via enantioselective routes and often show divergent pharmacological profiles .

| Compound Name | CAS Number | Stereochemistry | Key Applications |

|---|---|---|---|

| tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | 154737-89-0 | (1S,3S) | Chiral intermediates |

| tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate | 167465-99-8 | (1S,3R) | Enzyme inhibitor precursors |

Functional Group Modifications

Hydroxyl vs. Ketone Substitution

- tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3) replaces the hydroxyl group with a ketone. This modification reduces hydrogen-bonding capacity, increasing lipophilicity (Log S = -2.3 vs. -1.8 for hydroxyl derivatives) and altering metabolic stability. Bioavailability scores (0.55) and TPSA (46.5 Ų) further highlight differences in membrane permeability .

Methyl vs. Aryl/Amine Substituents

- This structural feature correlates with higher acute oral toxicity (H302) compared to methyl-substituted analogs .

- BACE1 inhibitors like tert-Butyl (S)-(4-(5-((cyclopropylamino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate (5p, 97% yield) demonstrate that fluorine and cyclopropyl groups improve enzyme binding affinity, unlike the methyl group in the target compound .

Key Research Findings

Stereochemistry-Driven Activity : (1S,3R) and (1R,3S) isomers of tert-butyl hydroxycyclopentyl carbamates show distinct interactions with enzymes like BACE1, influencing inhibitor potency .

Solubility and Bioavailability : Hydroxyl-containing derivatives exhibit higher aqueous solubility (e.g., Log S = -1.8) than ketone analogs, favoring oral bioavailability .

Synthetic Challenges : Bulky substituents (e.g., trifluoromethyl) reduce yields due to steric hindrance, whereas methyl groups simplify synthesis .

Biological Activity

tert-Butyl (3-hydroxycyclopentyl)(methyl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activity and interactions with various biological targets. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₁₂H₂₃N₁O₃

- Molecular Weight: Approximately 229.32 g/mol

- Density: Approximately 1.08 g/cm³

- Predicted pKa: 12.27 (indicating basic characteristics)

The compound features a tert-butyl group, a hydroxyl group on a cyclopentane ring, and a carbamate moiety, which contribute to its unique chemical properties and biological activities.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the hydroxyl and carbamate groups allows for:

- Hydrogen Bonding: Enhancing binding affinity to active sites on enzymes.

- Enzyme Inhibition: The carbamate group can act as a reversible inhibitor by forming covalent bonds with enzyme active sites, thereby blocking substrate access.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antiproliferative Effects:

Cell Line IC50 (µM) Effect MCF-7 15 Moderate H-460 20 Strong HEK293T 30 Weak - Antimicrobial Activity:

- Neuroprotective Effects:

Case Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of this compound, researchers treated various cancer cell lines with different concentrations of the compound over 72 hours. The results indicated significant reductions in cell viability, particularly in MCF-7 cells, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, this compound was tested in an in vitro model using astrocytes exposed to amyloid beta peptides. The results indicated that the compound enhanced cell viability by reducing oxidative stress markers, suggesting its potential utility in treating neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.